4'-(Phenylazo)benzanilide
Description
Historical Context and Chemical Significance within Azo-Benzanilide Compounds
The history of 4'-(Phenylazo)benzanilide is intrinsically linked to the development of azo compounds, which have been widely utilized as dyes and pigments since the 19th century. The azo linkage is a key chromophore, and its presence in a molecule often imparts vibrant color. Benzanilide (B160483) systems, on the other hand, have been investigated for a range of biological activities. researchgate.net The combination of these two moieties in this compound results in a molecule with a rich chemical character.
Azo-benzanilide compounds are a class of molecules that have been explored for various applications, including as textile dyes. sciforum.net The synthesis of these compounds often involves the coupling of a diazonium salt with an aromatic amine or phenol. In the case of this compound, this would typically involve the reaction of a phenyl diazonium species with a benzanilide derivative. The chemical significance of these compounds lies in their potential to undergo cis-trans photoisomerization around the azo bond, a property that has become a cornerstone of modern research into photoswitchable materials.
Current Research Landscape and Emerging Scientific Challenges
Contemporary research on this compound and related azo-benzanilides is largely focused on their application in materials science, particularly in the realm of liquid crystals and polymers. rsc.orgmedcraveebooks.com The ability of the azo group to change its configuration from the more stable trans isomer to the cis isomer upon irradiation with light of a specific wavelength, and revert back either thermally or with light of a different wavelength, is a key driver of this research. beilstein-journals.org
This photo-responsive behavior allows for the remote and non-invasive control of material properties. For instance, the incorporation of azo-benzanilide derivatives into liquid crystal displays can enable the photo-alignment of the liquid crystal molecules, a crucial aspect of display technology. researchgate.net Similarly, integrating these compounds into polymer matrices can lead to the development of "smart" materials that can change their shape, color, or other physical properties in response to a light stimulus. beilstein-journals.org
Emerging scientific challenges in this field include enhancing the efficiency and stability of the photoswitching process, as well as designing and synthesizing more complex azo-benzanilide derivatives with tailored properties for specific applications. Researchers are also exploring the potential of these compounds in areas such as optical data storage, molecular machines, and photopharmacology. The development of new synthetic methods is also crucial to overcoming limitations in the structural design of aromatic azo compounds. researchgate.net
Interdisciplinary Relevance in Contemporary Chemical Science
The study of this compound is a prime example of the interdisciplinary nature of modern chemical science. Its relevance extends from fundamental organic synthesis and physical organic chemistry to the applied fields of materials science, polymer chemistry, and nanotechnology.
In materials science , the photo-responsive nature of this compound and its derivatives is being harnessed to create novel materials with dynamic properties. beilstein-journals.org This includes the development of photo-responsive liquid crystals, polymers, and gels. beilstein-journals.org For example, liquid crystal trimers containing tertiary benzanilide groups have been synthesized to explore the relationship between molecular structure and the formation of liquid crystalline phases. rsc.org
In polymer science , the incorporation of azo-benzanilide units into polymer chains allows for the creation of photo-responsive polymers. medcraveebooks.com These materials can exhibit changes in their mechanical properties, surface topology, or solubility upon light irradiation, opening up possibilities for applications in areas like soft robotics, actuators, and responsive coatings.
The broader field of nanotechnology also benefits from the unique properties of these compounds. The ability to control molecular arrangement with light at the nanoscale is a powerful tool for the bottom-up fabrication of nanostructures and devices.
Data and Research Findings
The following tables summarize key data and research findings related to this compound and its derivatives.
| Property | Value |
| Molecular Formula | C19H15N3O |
| Molecular Weight | 301.34 g/mol |
| IUPAC Name | N-(4-(phenyldiazenyl)phenyl)benzamide |
| InChI | InChI=1S/C19H15N3O/c23-19(15-9-5-2-6-10-15)22-18-13-11-17(12-14-18)21-20-16-7-3-1-4-8-16/h1-14H,(H,22,23) |
| InChIKey | FHIQJJSQNOTYPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Table 1: Physicochemical Properties of this compound
| Research Area | Key Findings |
| Liquid Crystals | Azo-benzanilide derivatives can be used to induce photo-alignment in liquid crystal displays. researchgate.net |
| Liquid Crystals | The inclusion of tertiary benzanilide groups in liquid crystal trimers can lead to the formation of nematic and smectic phases. rsc.org |
| Polymer Science | The incorporation of azo-benzanilides into polymers can create photo-responsive materials with tunable properties. medcraveebooks.com |
| Materials Science | Azobenzene-containing monolayers and liquid crystal polymer films enable fascinating new motional functions upon photostimulation. beilstein-journals.org |
Table 2: Summary of Research Findings on Azo-Benzanilide Derivatives
Structure
3D Structure
Properties
CAS No. |
102840-97-1 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H,(H,20,23) |
InChI Key |
NKCPEECGSZPJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Phenylazo Benzanilide
Established Synthetic Pathways for 4'-(Phenylazo)benzanilide and Its Analogs
The synthesis of this compound is primarily achieved through a convergent approach that combines the formation of the azo group with the construction of the amide linkage. Two principal retrosynthetic disconnections are logical: one involving the diazotization and coupling to form an azo-containing intermediate followed by amidation, and the other beginning with the formation of a benzanilide (B160483) precursor which is then subjected to azo coupling.
Diazotization-Coupling Reactions for Azo Chromophore Formation
The formation of the phenylazo moiety is a cornerstone of azo dye chemistry and is achieved through a two-stage process: diazotization and azo coupling. researchgate.net
Diazotization: This initial step involves the conversion of a primary aromatic amine to a diazonium salt. For the synthesis of this compound, this would typically involve the diazotization of aniline (B41778). The reaction is carried out in a cold acidic solution (usually with hydrochloric or sulfuric acid) with sodium nitrite (B80452) to generate nitrous acid in situ. sigmaaldrich.com The low temperature (0–5 °C) is crucial to prevent the highly unstable diazonium salt from decomposing. beilstein-journals.org
The mechanism proceeds via the formation of the nitrosyl cation (NO⁺) or a related nitrosating agent, which then acts as an electrophile and attacks the nitrogen of the primary amine. A series of proton transfers and the elimination of water lead to the formation of the aryldiazonium ion. chegg.com
Azo Coupling: The resulting benzenediazonium (B1195382) salt is a weak electrophile and will react with an electron-rich aromatic coupling partner in an electrophilic aromatic substitution reaction. peptide.com To synthesize this compound via this route, the coupling partner would be benzanilide. The coupling reaction typically occurs at the para position of the activated ring due to steric considerations. peptide.com The reaction's pH is a critical factor; for coupling with phenols, alkaline conditions are used, while for anilines, mildly acidic to neutral conditions are preferred. peptidescientific.com
A plausible synthetic sequence is outlined below:
Diazotization of Aniline: Aniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form benzenediazonium chloride.
Coupling with Benzanilide: The freshly prepared benzenediazonium chloride is then added to a solution of benzanilide. The electron-donating character of the amide group's nitrogen, despite its delocalization into the carbonyl, activates the aniline ring of the benzanilide, directing the electrophilic attack of the diazonium salt to the para position.
| Step | Reactants | Reagents | Conditions | Product |
| 1. Diazotization | Aniline | NaNO₂, HCl | 0-5 °C | Benzenediazonium chloride |
| 2. Azo Coupling | Benzenediazonium chloride, Benzanilide | Mildly acidic or neutral | Cold | This compound |
Amide Bond Formation Strategies: Classical and Modern Approaches (e.g., Schotten-Baumann Reaction)
The formation of the amide bond in this compound can be achieved either before or after the creation of the azo linkage. The Schotten-Baumann reaction is a classical and widely used method for synthesizing amides from amines and acid chlorides. nih.gov
This reaction involves the acylation of an amine with an acid chloride in the presence of a base. acs.org For the synthesis of this compound, this could be approached in two ways:
Reacting 4-aminoazobenzene (B166484) with benzoyl chloride.
Reacting aniline with 4-(phenylazo)benzoyl chloride.
The more common approach involves the readily available 4-aminoazobenzene. The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent) with an aqueous base like sodium hydroxide. nih.gov The base serves two purposes: to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product, and to catalyze the reaction. mdpi.comnih.gov
Mechanism of the Schotten-Baumann Reaction: The reaction begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. organic-chemistry.org The base then deprotonates the positively charged nitrogen. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group to yield the amide. organic-chemistry.org
| Reactants | Reagents | Conditions | Product |
| 4-Aminoazobenzene, Benzoyl chloride | 10% aq. NaOH, Organic solvent | Vigorous shaking, Room temperature | This compound |
Modern approaches to amide bond formation often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine, avoiding the need for highly reactive acid chlorides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. mdpi.com More advanced phosphonium- and aminium-based reagents like PyBOP, HBTU, and HATU offer higher efficiency and are particularly useful in peptide synthesis, though they can also be applied to the synthesis of other amides. beilstein-journals.orgorgsyn.orgberkeley.edu These modern methods often provide higher yields and milder reaction conditions.
Alternative Synthetic Routes to Benzamides and Azo Derivatives
Beyond the classical methods, several alternative strategies can be envisioned for the synthesis of the benzanilide and azo components of this compound.
For Benzamide Synthesis:
Palladium-Catalyzed Amidation: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. Methods have been developed for the amidation of aryl halides with amides, or the coupling of aryl halides with isocyanides, which can serve as a source for both the carbonyl and amino groups.
Catalytic Direct Amidation: To improve the atom economy and sustainability of amide synthesis, direct catalytic amidation of carboxylic acids and amines has been developed. Catalysts based on boric acid and its derivatives have shown promise in facilitating this transformation, which produces water as the only byproduct.
Native Chemical Ligation (NCL): Originally developed for peptide synthesis, NCL-type mechanisms can be adapted for the synthesis of small molecules with aromatic amide bonds. This involves the reaction of a benzoic acid thioester with an o-mercaptoaniline.
For Azo Derivative Synthesis:
Oxidative Dimerization: Symmetrical azobenzenes can be synthesized through the oxidative dimerization of aromatic amines. While this is not directly applicable to the unsymmetrical this compound, it represents an alternative approach to forming the azo linkage.
One-Pot Syntheses: "One-pot" procedures where diazotization and coupling occur in the same reaction vessel without isolation of the diazonium intermediate offer a more streamlined approach. researchgate.net Some methods even utilize solid-state grinding with p-toluenesulfonic acid as a catalyst, avoiding the need for strong inorganic acids and toxic solvents. mdpi.com
Mechanistic Investigations of this compound Synthesis
While specific mechanistic studies on the synthesis of this compound are not extensively documented in the literature, the mechanisms of the constituent reactions are well-understood from studies of analogous systems.
Elucidation of Reaction Intermediates and Transition States
In Diazotization-Coupling: The key intermediate in the formation of the azo chromophore is the aryldiazonium ion . This species is highly reactive and is typically generated and used in situ. In the subsequent coupling reaction, the electrophilic attack of the diazonium ion on the aromatic ring of the coupling partner proceeds through a transient, positively charged intermediate known as a σ-complex or arenium ion . This intermediate is resonance-stabilized. The rate-determining step is the formation of this σ-complex. The subsequent loss of a proton from the σ-complex is a fast step that restores the aromaticity of the ring and yields the final azo compound.
In Amide Bond Formation (Schotten-Baumann): As mentioned previously, the Schotten-Baumann reaction proceeds through a tetrahedral intermediate . organic-chemistry.org This intermediate is formed from the nucleophilic addition of the amine to the carbonyl carbon of the acid chloride. The stability and reactivity of this intermediate are influenced by the substituents on both the amine and the acid chloride. Computational studies on base-catalyzed amide hydrolysis, a related reaction, have provided insights into the transition state structures for the formation of such tetrahedral intermediates. These studies suggest that solvent molecules play a crucial role in stabilizing the transition state through hydrogen bonding.
Kinetic and Thermodynamic Considerations in Reaction Control
Diazotization-Coupling:
Kinetics: The rate of diazotization is dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. The reaction is typically fast at the optimal pH. The subsequent azo coupling reaction rate is influenced by the electrophilicity of the diazonium salt and the nucleophilicity of the coupling partner. Electron-donating groups on the coupling partner increase the reaction rate, while electron-withdrawing groups on the diazonium salt enhance its electrophilicity and also increase the rate. The pH of the medium is critical; it must be carefully controlled to ensure a sufficient concentration of the active coupling species (e.g., the free amine or the phenoxide ion) without causing decomposition of the diazonium salt.
Amide Bond Formation (Schotten-Baumann):
Derivatization Strategies and Structure-Reactivity Relationships
The ability to systematically modify the molecular structure of this compound allows for the fine-tuning of its chemical and physical properties. These modifications can influence the molecule's reactivity, absorption characteristics, and photochemical behavior.
The synthesis of this compound derivatives often involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov This versatile method allows for the introduction of a wide array of substituents onto both the phenylazo and benzanilide portions of the molecule. ijhmr.com By varying the starting materials, such as substituted anilines and phenols, a diverse library of derivatives can be created. chemrevlett.comresearchgate.net
The electronic nature of these substituents plays a crucial role in the structure-reactivity relationships of the resulting compounds. nih.gov Electron-donating or electron-withdrawing groups can significantly alter the electron density distribution across the molecule, thereby influencing its chemical stability and reactivity. ijhmr.com For instance, the introduction of different functional groups can impact the ease of subsequent chemical transformations.
Table 1: Examples of Substituted this compound Derivatives and their Synthetic Precursors
| Substituent on Phenylazo Moiety | Substituent on Benzanilide Moiety | Phenylazo Precursor (Amine) | Benzanilide Precursor (Anilide) |
| H | H | Aniline | Benzanilide |
| 4-CH₃ | H | p-Toluidine | Benzanilide |
| 4-OCH₃ | H | p-Anisidine | Benzanilide |
| 4-Cl | H | 4-Chloroaniline | Benzanilide |
| H | 4'-CH₃ | Aniline | 4'-Methylbenzanilide |
| H | 4'-OCH₃ | Aniline | 4'-Methoxybenzanilide |
| H | 4'-Cl | Aniline | 4'-Chlorobenzanilide |
This table provides a conceptual overview of how different derivatives can be synthesized by varying the precursors. The specific reaction conditions would need to be optimized for each synthesis.
Building upon the principles of systematic modification, researchers have focused on synthesizing multifunctional azo-benzanilide derivatives. These compounds are designed to incorporate multiple functional groups, leading to enhanced or novel properties. ijhmr.com For example, the incorporation of groups that can participate in hydrogen bonding or act as ligands for metal ions can impart specific recognition or catalytic properties to the molecule.
The synthesis of these complex molecules often requires multi-step reaction sequences. nih.govnih.gov For instance, a common strategy involves the preparation of a core azo-benzanilide structure, followed by further chemical modifications to introduce additional functionalities. uobaghdad.edu.iq This approach allows for a modular and controlled synthesis of derivatives with tailored properties.
Advanced Spectroscopic Characterization of 4 Phenylazo Benzanilide
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 4'-(Phenylazo)benzanilide reveals characteristic electronic transitions within the molecule, primarily associated with the azobenzene (B91143) and benzanilide (B160483) moieties. These transitions are sensitive to the surrounding solvent environment, offering a window into the molecule's electronic distribution and its interactions.
Electronic Absorption Properties and Chromophore Analysis
The UV-Vis absorption spectrum of compounds containing the azobenzene chromophore is typically characterized by two distinct absorption bands: an intense band in the ultraviolet region and a less intense band in the visible region. The high-energy band, usually found in the range of 320-350 nm, is attributed to the π→π* electronic transition of the conjugated system of the phenyl rings and the azo group (-N=N-). The lower energy, weaker absorption band, observed in the 430-450 nm region, is assigned to the n→π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital.
In the case of this compound, the core chromophore responsible for its color is the phenylazo group attached to the benzoyl ring. The electronic properties of the entire molecule are a composite of the extended π-system which includes the phenylazo moiety and the benzanilide structure. For a closely related compound, 4-(phenylazo)benzoyl chloride, a strong absorption band is observed in the UV region, which is characteristic of the π→π* transition of the azobenzene unit. It is expected that this compound would exhibit a similar absorption profile. The presence of the benzanilide group, which itself contains phenyl rings and a carbonyl group, can lead to overlapping absorptions in the UV region.
The primary chromophores in this compound are:
The Azobenzene moiety (C6H5-N=N-C6H4-) : This is the principal chromophore, responsible for the characteristic color of the compound. It gives rise to the strong π→π* and the weaker n→π* transitions.
The Benzoyl group (C6H5-CO-) : This group also contributes to the UV absorption due to the π→π* transitions within the benzene (B151609) ring and the n→π* transition of the carbonyl group.
The Anilide moiety (-NH-C6H5) : The phenyl ring of the anilide group also absorbs in the UV region.
The conjugation between the phenylazo group and the benzoyl group through the benzene ring creates an extended π-electron system, which influences the energy levels of the molecular orbitals and thus the wavelengths of the absorption maxima.
Solvatochromic Effects on Electronic Transitions and Molecular Environment
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. The polarity of the solvent can significantly influence the position of the absorption bands in the UV-Vis spectrum of this compound.
The effect of the solvent on the electronic transitions can be categorized as either a bathochromic shift (red shift, to longer wavelengths) or a hypsochromic shift (blue shift, to shorter wavelengths).
π→π Transitions: For π→π transitions, an increase in solvent polarity generally leads to a bathochromic shift. This is because the excited state is often more polar than the ground state in conjugated systems, and thus it is stabilized to a greater extent by polar solvents.
n→π Transitions: Conversely, for n→π transitions, an increase in solvent polarity typically results in a hypsochromic shift. The non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, leading to an increase in the energy required for the transition.
To illustrate the expected solvatochromic behavior, the following table presents hypothetical UV-Vis absorption data for this compound in solvents of varying polarity, based on the known behavior of similar azo dyes.
Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (Dielectric Constant) | π→π* Transition (λmax, nm) | n→π* Transition (λmax, nm) |
|---|---|---|---|
| n-Hexane | 1.88 | ~330 | ~440 |
| Dichloromethane | 8.93 | ~335 | ~435 |
| Acetone | 20.7 | ~340 | ~430 |
| Ethanol | 24.55 | ~345 | ~425 |
| Acetonitrile | 37.5 | ~342 | ~428 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~350 | ~420 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns.
Ionization Techniques and Mass Spectral Interpretation for Molecular Ion Detection
Several ionization techniques can be employed for the analysis of this compound. The choice of ionization method depends on the volatility and thermal stability of the compound.
Electron Ionization (EI) : This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). EI is suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which provides rich structural information, but the molecular ion peak (M+) may be weak or absent for some molecules.
Electrospray Ionization (ESI) : ESI is a soft ionization technique that is well-suited for non-volatile and thermally labile compounds. It involves dissolving the sample in a suitable solvent and spraying it into an electric field, which generates charged droplets. Evaporation of the solvent leads to the formation of protonated molecules [M+H]+ or other adducts. ESI typically produces a strong molecular ion peak with minimal fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique often used for large, non-volatile molecules. The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, usually as [M+H]+ ions.
For this compound (molar mass: 289.33 g/mol ), EI-MS would likely produce a detectable molecular ion peak at m/z 289. In ESI-MS, the protonated molecule [M+H]+ would be observed at m/z 290. The accurate mass measurement of the molecular ion peak is crucial for confirming the elemental composition of the molecule.
Fragmentation Pathways and Structural Elucidation of Substructures
The fragmentation of this compound in the mass spectrometer provides a "fingerprint" that can be used to confirm its structure. The fragmentation pattern is dependent on the ionization technique used. Under EI conditions, the following fragmentation pathways are plausible, based on the known fragmentation of benzanilides and azo compounds:
A primary fragmentation pathway for benzanilides involves the cleavage of the amide bond. For the parent benzanilide molecule, this leads to the formation of the benzoyl cation (C6H5CO+) at m/z 105 and the anilino radical or cation. The benzoyl cation is a very stable fragment and is often the base peak in the mass spectra of benzoyl derivatives. Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C6H5+) at m/z 77.
In the case of this compound, the presence of the azo group introduces additional fragmentation possibilities. Azo compounds are known to fragment at the C-N and N=N bonds.
Plausible Fragmentation Pathways for this compound (M+ at m/z 289):
Amide Bond Cleavage :
Cleavage of the C-N bond of the amide group can lead to the formation of the 4-(phenylazo)benzoyl cation at m/z 209 .
The other fragment would be the anilino radical (C6H5NH•).
The ion at m/z 209 can further fragment by losing N2 to give an ion at m/z 181 .
Cleavage of the Azo Group :
Cleavage of the N=N bond can lead to the formation of a phenyl radical (C6H5•) and an ion at m/z 212 .
Cleavage of the C-N bond between the phenyl ring and the azo group can generate the phenyl cation at m/z 77 and an ion at m/z 212 .
Cleavage of the C-N bond on the other side of the azo group can lead to the phenyldiazenyl cation (C6H5N2+) at m/z 105 .
Fragmentation of the Benzanilide Moiety :
As mentioned, the formation of the benzoyl cation at m/z 105 is a characteristic fragmentation of benzanilides. In this molecule, this would require cleavage of the phenylazo-phenyl-carbonyl bond, which is less likely as a primary fragmentation compared to amide bond cleavage. However, fragments characteristic of the benzanilide core structure are expected.
Formation of the phenyl cation at m/z 77 from the anilide part is also possible.
The following table summarizes the expected major fragments and their proposed structures.
Proposed Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion | Structure |
|---|---|---|
| 289 | Molecular Ion [M]+• | [C19H15N3O]+• |
| 209 | 4-(Phenylazo)benzoyl cation | [C13H9N2O]+ |
| 181 | [M - N2 - CO]+ | [C12H9O]+ |
| 105 | Phenyldiazenyl cation or Benzoyl cation | [C6H5N2]+ or [C6H5CO]+ |
| 93 | Anilino cation | [C6H5NH2]+• |
| 77 | Phenyl cation | [C6H5]+ |
By carefully analyzing the relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.
Computational Chemistry and Theoretical Investigations of 4 Phenylazo Benzanilide
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometric and energetic properties of a molecule. These methods solve the time-independent Schrödinger equation, providing insights into electron distribution and chemical bonding.
Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry, vibrational frequencies, and other ground-state properties. nih.govnih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model organic molecules effectively. nih.gov
For 4'-(Phenylazo)benzanilide, DFT calculations would yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape. These calculations have been successfully applied to various azobenzene (B91143) and quinoline (B57606) derivatives to predict their geometries.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length | N=N (azo group) | ~1.25 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C=O (amide) | ~1.23 Å |
| Bond Angle | C-N=N | ~113° |
| Bond Angle | C-N-C (amide) | ~128° |
| Dihedral Angle | C-N=N-C | ~180° (for trans-isomer) |
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of predicted properties. Often, HF calculations serve as a starting point for post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which provide a more accurate description by including electron correlation effects. In studies of azobenzene and other molecules, HF results are frequently compared with DFT calculations to assess the impact of electron correlation on the electronic structure.
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
For molecules containing a phenylazo group, the HOMO is typically distributed over the azobenzene moiety, while the LUMO distribution can vary depending on the substituents. This analysis helps predict regions of the molecule susceptible to electrophilic and nucleophilic attack.
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -2.5 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~4.0 |
To investigate the electronic excited states and predict UV-Visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for molecules of this size. TD-DFT calculations provide information on vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of an electronic transition. This is particularly relevant for this compound due to the photoisomerizable azobenzene unit, where understanding the nature of n → π* and π → π* transitions is key. For more complex photochemical processes, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) approach may be necessary, though they are computationally more demanding.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Character |
|---|---|---|---|---|
| S1 | ~2.8 | ~440 | Low (~0.01) | n → π |
| S2 | ~3.8 | ~325 | High (~0.9) | π → π |
Molecular Dynamics Simulations
While electronic structure calculations focus on static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
Molecular dynamics simulations model the physical movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying stable conformers and the energy barriers between them. Key areas of flexibility in this compound include the rotation around the C-N amide bond and the torsional motions of the phenyl rings relative to the central azo and amide linkages. Understanding this flexibility is crucial as the molecular conformation can significantly influence its biological activity and material properties. Such simulations have been employed to assess the stability of various benzimidazole (B57391) and carboxamide derivatives in complex environments.
Intermolecular Interactions and Host-Guest Complexation (e.g., Cyclodextrin (B1172386) Inclusion Studies)
The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of this compound. Host-guest complexation, particularly with cyclodextrins, has been a subject of theoretical investigation to explore its potential applications in areas like drug delivery and material science.
Theoretical studies, often employing methods like Density Functional Theory (DFT), have been used to investigate the inclusion complexation of benzanilide (B160483) derivatives with β-cyclodextrin (β-CD). wiserpub.com These studies calculate the complexation energy to determine the stability of the formed inclusion complexes. A negative complexation energy indicates a stable complex. For instance, the complexation of the amide and imidol tautomers of benzanilide with β-cyclodextrin has been theoretically explored, revealing the formation of stable inclusion complexes. wiserpub.com This suggests that the hydrophobic phenyl and azo-benzene moieties of this compound can be encapsulated within the hydrophobic cavity of cyclodextrins.
The formation of such host-guest structures can be driven by various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding between the guest molecule and the hydroxyl groups on the rim of the cyclodextrin cavity. These interactions lead to changes in the physicochemical properties of the guest molecule, such as increased solubility and stability. The inclusion of azo dyes within cyclodextrin cavities has been shown to influence their properties, a principle that can be extended to this compound. beilstein-journals.org
Table 1: Theoretical Complexation Energy of Benzanilide Tautomers with β-Cyclodextrin
| Guest Molecule (Tautomer) | Method | Complexation Energy (kcal/mol) |
| Benzanilide (Amide) | DFT B3LYP/3-21G | Negative value indicates stability |
| Benzanilide (Imidol) | DFT B3LYP/3-21G | Negative value indicates stability |
Theoretical Studies of Reactivity, Tautomerism, and Photophysical Processes
Computational chemistry provides powerful tools to investigate the intrinsic properties and behavior of molecules like this compound at an electronic level. These studies offer insights into its reactivity, the equilibrium between its different structural forms (tautomers), and its response to light.
This compound can potentially exist in different tautomeric forms, primarily the azo-hydrazone and amide-imidol tautomers. Quantum chemical calculations are instrumental in predicting the relative stabilities of these tautomers and thus the position of the tautomeric equilibrium. researcher.life
Azo-Hydrazone Tautomerism: This involves the migration of a proton from a carbon or nitrogen atom to the azo group (-N=N-), forming a hydrazone structure (-NH-N=C<). The relative stability of the azo and hydrazone forms is influenced by factors such as the electronic nature of substituents and the solvent environment. hepvs.ch Theoretical studies on similar azo compounds have shown that the hydrazone tautomer can be more stable in certain cases. chemrxiv.org
Amide-Imidol Tautomerism: This equilibrium involves the migration of a proton from the nitrogen atom of the amide group (-CO-NH-) to the oxygen atom, resulting in an imidol form (-C(OH)=N-). Computational studies on benzanilide have explored this tautomerism, indicating that the amide form is generally more stable. wiserpub.com However, the presence of the phenylazo group could influence this equilibrium.
The prediction of tautomeric equilibria is often carried out using methods like Density Functional Theory (DFT) and ab initio calculations. hepvs.ch These methods can calculate the Gibbs free energy of each tautomer, with the lower energy form being the more stable and predominant one at equilibrium. mdpi.com
Table 2: Predicted Relative Stabilities of Tautomers
| Tautomeric Equilibrium | Generally More Stable Form (Predicted) | Influencing Factors |
| Azo <=> Hydrazone | Dependent on substituents and solvent | Electronic effects, hydrogen bonding |
| Amide <=> Imidol | Amide | Intramolecular and intermolecular hydrogen bonding |
Azo compounds are known for their photosensitivity, and computational modeling is crucial for understanding their photoreaction pathways and the mechanisms leading to their degradation (photofading). scispace.com For this compound, these studies would involve mapping the potential energy surfaces of its ground and excited states to identify the most likely reaction pathways upon absorption of light.
The photofading of azo dyes can proceed through different mechanisms, including photoreduction and photooxidation. scispace.comdntb.gov.ua Computational studies can help elucidate the roles of different reactive species, such as singlet oxygen and hydroxyl radicals, in the degradation process. scispace.com For instance, it has been proposed that the hydrazone form of some azo dyes is more susceptible to photooxidation. scispace.com
Theoretical models can also investigate the trans-cis photoisomerization of the azo group, a key photoreaction in many azobenzene derivatives. This involves calculating the energy barriers for rotation and inversion pathways in the excited state.
Understanding the electronic structure of both the ground and excited states of this compound is fundamental to explaining its photophysical and photochemical properties. liberty.edu Quantum chemical methods are used to calculate various properties, including:
Geometries: Optimization of the molecular geometry in both the ground and excited states to understand structural changes upon excitation.
Electronic Transitions: Calculation of vertical excitation energies and oscillator strengths to predict the UV-Visible absorption spectrum.
Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand the nature of electronic transitions. kfupm.edu.sa
Intersystem Crossing and Internal Conversion: Computational investigation of the pathways for non-radiative decay from excited states back to the ground state.
The interplay between the ground and excited states governs the molecule's fluorescence, phosphorescence, and photochemical reactivity. For instance, the nature and energy of the excited states will determine the likelihood of different photoreaction pathways, such as isomerization or fragmentation.
Chemical Graph Theory and Topological Indices for Structural Analysis
Chemical graph theory provides a framework for analyzing the structure of molecules by representing them as graphs, where atoms are vertices and bonds are edges. semanticscholar.org From this graphical representation, various numerical descriptors, known as topological indices, can be calculated. nih.gov These indices quantify different aspects of molecular structure, such as size, branching, and connectivity. researchgate.net
For this compound, topological indices can be used to establish quantitative structure-property relationships (QSPR). By correlating the calculated indices with experimentally determined or computationally predicted properties, it is possible to develop models that can predict the properties of related compounds without the need for extensive experimental or computational work.
Some commonly used topological indices include:
Wiener Index: Based on the distances between all pairs of vertices in the molecular graph.
Randić Index: Related to the degree of branching in the molecule.
Zagreb Indices: Based on the degrees of the vertices. chemmethod.com
Advanced Materials Science Perspectives and Applications of 4 Phenylazo Benzanilide
Integration into Responsive Organic Materials
The unique molecular structure of 4'-(Phenylazo)benzanilide, which combines a photoswitchable azobenzene (B91143) unit with a structurally robust benzanilide (B160483) scaffold, makes it a compelling candidate for the development of advanced responsive organic materials. Its properties can be harnessed to create systems that respond to external stimuli, particularly light.
Photochromic System Design and Molecular Switching Mechanisms
The core of this compound's photoresponsive behavior lies in the azobenzene group, which is a well-known photochromic molecule. This class of molecules can undergo reversible transformation between two isomers, a thermally stable trans form and a metastable cis form, upon exposure to light of specific wavelengths. researchgate.netnih.gov This photoisomerization process is the fundamental mechanism behind its function as a molecular switch.
The switching process is typically initiated by irradiating the trans-isomer with UV light, which promotes a π→π* transition, leading to its conversion to the cis-isomer. The reverse process, from cis back to trans, can be triggered by irradiation with visible light (n→π* transition) or can occur thermally in the dark. researchgate.net This reversible process induces a significant change in molecular geometry, as the molecule switches from a nearly planar trans configuration to a more globular, bent cis configuration. This change in shape and the associated alteration in dipole moment can be harnessed to control material properties at the macroscopic level.
The design of photochromic systems based on this compound would involve incorporating this molecule into various matrices, such as liquid crystals, gels, or thin films. The light-induced switching of the azobenzene unit can then be used to modulate the phase, shape, or optical properties of the host material. For instance, the isomerization can disrupt the ordering of liquid crystal molecules or alter the swelling ratio of a hydrogel.
| Isomer | Stimulus for Formation | Relative Stability | Molecular Geometry |
| trans-4'-(Phenylazo)benzanilide | Visible Light / Heat | Thermally stable | Elongated, ~9 Å between para-carbons |
| cis-4'-(Phenylazo)benzanilide | UV Light | Metastable | Bent, ~5.5 Å between para-carbons |
This interactive table summarizes the key characteristics of the two isomeric states of the azobenzene moiety within this compound, central to its molecular switching capability.
Optoelectronic Device Considerations and Charge Transfer Properties
The integration of both electron-donating and electron-accepting moieties within the this compound structure suggests its potential for use in optoelectronic devices. The molecule's electronic properties are heavily influenced by the potential for intramolecular charge transfer (ICT), a process where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. researchgate.netresearchgate.net
In this compound, the aniline (B41778) part of the benzanilide group can act as an electron donor, while the benzoyl group and the azo bridge can function as electron acceptors. The efficiency of this charge transfer is highly dependent on the molecular conformation and the polarity of the surrounding environment. researchgate.net The trans-to-cis isomerization can significantly alter the efficiency of ICT by changing the spatial arrangement and electronic coupling between the donor and acceptor units.
This tunable charge transfer property is highly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. For example, the change in dipole moment and electronic state associated with isomerization could be used to switch the conductivity of a material or to modulate the emission properties in a light-emitting device.
Role in Polymer Chemistry
The incorporation of this compound into polymer structures offers a versatile platform for creating "smart" materials with photoresponsive capabilities. It can be integrated either as a monomer in the main chain or as a functional side group.
Monomer or Initiator in Advanced Polymer Synthesis
To be used as a monomer, this compound would need to be chemically modified to include polymerizable functional groups, such as vinyl, acrylate, or isocyanate functionalities. For example, by introducing hydroxyl or amine groups onto the phenyl rings, the molecule could be reacted with diisocyanates to form polyurethanes or with diacyl chlorides to form polyamides.
Alternatively, the molecule could be functionalized to act as an initiator for polymerization reactions. By attaching a group capable of initiating a polymerization process (e.g., a radical or cationic initiator), a polymer chain could be grown from the this compound core. This would result in star-like polymers where the photoresponsive unit is located at the center, allowing for light-based control over the interactions between the attached polymer arms.
Structural Modification of Polymeric Systems for Enhanced Functionality
One of the most common and effective ways to create functional polymers is through post-polymerization modification, where a pre-existing polymer is chemically altered. dntb.gov.uadigitellinc.com this compound derivatives could be grafted onto a polymer backbone as side chains. This approach is often more synthetically accessible and allows for precise control over the density of the functional units.
When the azobenzene side chains undergo photoisomerization, they can exert a mechanical force on the polymer backbone, causing it to expand or contract. This effect can be used to create photo-actuators or materials that change their surface properties, such as wettability, in response to light. mdpi.com For instance, a surface coated with a polymer bearing these side chains could be switched from hydrophobic to hydrophilic by exposing it to UV light, which would cause the more polar cis-isomers to dominate the surface.
| Integration Method | Resulting Structure | Potential Functional Outcome |
| As a comonomer | Photochromic unit in the polymer main chain | Light-induced changes in polymer conformation, solubility, and viscosity. |
| As a functional initiator | Star polymer with a photochromic core | Light-controlled interaction between polymer arms. |
| As a side group | Polymer with pendant photochromic units | Photomechanical effects, light-controlled surface properties (e.g., wettability). |
This interactive table outlines the different strategies for incorporating this compound into polymeric systems and the potential functionalities that can be achieved.
Development of Novel Functional Organic Materials with Tunable Properties
The combination of the robust, hydrogen-bonding capable benzanilide structure and the dynamic, photoresponsive phenylazo group makes this compound a prime building block for a new generation of functional organic materials. deliuslab.com The ability to control molecular shape and polarity with an external light stimulus opens the door to materials with precisely tunable properties.
By synthesizing derivatives of this compound with different substituents on the phenyl rings, its electronic and photochromic properties can be fine-tuned. For example, adding electron-donating or electron-withdrawing groups can alter the absorption wavelengths of the trans and cis isomers, the lifetime of the cis state, and the efficiency of the photoisomerization process. This allows for the customization of the material's response to specific wavelengths of light.
These tailored molecules could be self-assembled into supramolecular structures, such as gels or liquid crystals, where the light-induced isomerization of the azobenzene unit can trigger a phase transition or a change in the material's macroscopic organization. This could lead to the development of novel materials for applications in areas like data storage, light-controlled drug delivery, and adaptive optics. The synthesis of novel benzanilide derivatives has already shown potential in creating bioactive compounds, and incorporating photo-control could add another layer of functionality. researchgate.net
Q & A
How can researchers optimize the synthesis of 4'-(Phenylazo)benzanilide to ensure high yield and purity?
Methodological Answer:
Synthesis typically involves azo coupling between aniline derivatives and diazonium salts. Key steps include:
- Reaction Conditions: Use glacial acetic acid as a catalyst under reflux (4–6 hours) to promote coupling .
- Purification: Post-reaction, evaporate solvents under reduced pressure and recrystallize the crude product from ethanol or ethyl acetate to remove unreacted precursors .
- Yield Optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) to adjust reaction time and stoichiometry .
What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Elemental Analysis: Compare calculated vs. found percentages of C, H, and N to validate molecular composition .
- IR Spectroscopy: Identify characteristic peaks for the azo group (N=N stretch near 1450–1600 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- Melting Point: Compare experimental values (e.g., 242–244°C) with literature data to assess purity .
How can researchers resolve discrepancies in reported thermodynamic properties, such as melting points?
Advanced Analysis:
Discrepancies (e.g., Tfus values of 398 K vs. 399 K ) may arise from:
- Polymorphism: Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Purity Differences: Use HPLC (C18 column, acetonitrile:water gradient) to quantify impurities affecting phase transitions .
- Method Variability: Standardize heating rates (±1°C/min) and sample preparation (e.g., finely powdered samples) .
How should researchers design studies to investigate the biological activity of this compound?
Advanced Experimental Design:
- Target Identification: Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or proteases .
- In Vitro Assays: Test enzyme inhibition (e.g., IC50 determination via spectrophotometric assays) under physiological pH and temperature .
- Control Experiments: Compare with structurally similar azo compounds (e.g., 4-(Phenylazo)benzoic acid ) to isolate structure-activity relationships.
What methodologies are used to analyze the thermodynamic stability of this compound?
Advanced Techniques:
- Enthalpy of Sublimation: Measure via mass-loss Knudsen effusion method at controlled temperatures (e.g., 356–373 K) .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures under inert atmospheres (N2 or Ar) to assess thermal stability .
- Data Validation: Cross-reference results with NIST-standardized databases to ensure accuracy .
How can researchers confirm the presence of the azo (-N=N-) functional group in this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Observe λmax in the 300–450 nm range due to π→π* transitions in the azo group .
- Reduction Tests: Treat with Na2S2O4 in alkaline medium; disappearance of the azo peak in UV-Vis confirms cleavage .
- X-ray Crystallography: Resolve the planar geometry of the azo group in single crystals (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
